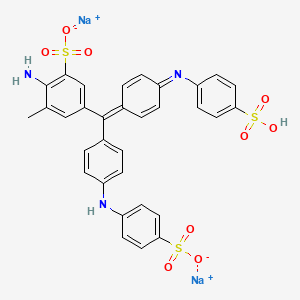

Aniline Blue, sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H25N3Na2O9S3 |

|---|---|

Molecular Weight |

737.7 g/mol |

IUPAC Name |

disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aniline Blue, Sodium Salt for Researchers and Scientists

Introduction

Aniline Blue, sodium salt, is a synthetic organic dye belonging to the triphenylmethane family. It is a widely utilized stain in histology and plant sciences for the selective visualization of various biological structures. This guide provides a comprehensive overview of its chemical properties, and applications, with a focus on its use in established staining protocols.

Chemical Structure and Properties

Aniline Blue is a term that often refers to a mixture of closely related, sulfonated triphenylmethane dyes. The degree of phenylation and sulfonation can vary, leading to different products with distinct CAS numbers. The two most commonly referenced forms are the sodium salts with CAS numbers 28631-66-5 and 28983-56-4. For the purpose of this guide, the structure corresponding to CAS 28631-66-5 is presented as a representative example due to its frequent citation in biological staining literature.

Structure of a primary component of this compound (CAS: 28631-66-5)

The IUPAC name for this structure is disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[1].

It is important to note that another common variant is identified by CAS number 28983-56-4, with the molecular formula C37H26N3Na2O9S3[2]. Researchers should be aware of this potential variability when sourcing the dye for specific applications.

Quantitative Data

The following table summarizes the key quantitative properties of the two common forms of this compound.

| Property | Value (CAS: 28631-66-5) | Value (CAS: 28983-56-4) |

| Molecular Formula | C32H25N3Na2O9S3[1][3] | C37H26N3Na2O9S3[2] |

| Molecular Weight | 737.73 g/mol [4] | 798.79 g/mol |

| Appearance | Dark brownish-purple crystalline powder[4] | Dark brown glistening crystalline powder or crystals[2][5] |

| Solubility | Soluble in cold and hot water; slightly soluble in alcohol[4]. Soluble at 50% in water, 4.5% in Cellosolve, and 7.8% in Glycol[6]. | Soluble in water[7]. |

| Absorption Maximum (λmax) | ~600 nm[8] | 594-610 nm (in 0.005M HCl)[5][9] |

Experimental Protocols

Aniline Blue is a key component in several polychrome staining techniques, most notably for the differentiation of collagen fibers in connective tissue.

Mallory's Trichrome Stain

This method is a classic differential stain used to visualize connective tissue, particularly collagen, which stains a vibrant blue.

Principle: The technique employs a sequential application of dyes with different affinities for various tissue components. Phosphotungstic or phosphomolybdic acid is used as a mordant that facilitates the binding of Aniline Blue to collagen fibers[10].

Detailed Protocol:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain with an acidic solution of a nuclear stain such as acid fuchsin for 1 to 5 minutes.

-

Mordanting: Transfer the sections directly to a solution of phosphotungstic/phosphomolybdic acid for 2 minutes. This step removes the red dye from the collagen.

-

Collagen Staining: Without rinsing, transfer the sections to a solution of Aniline Blue for 15 minutes or longer[11].

-

Dehydration and Mounting: Dehydrate the sections rapidly through a graded series of ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Collagen: Blue

-

Nuclei: Red

-

Cytoplasm: Pale Red/Pink

-

Erythrocytes: Yellow/Orange

Gomori's One-Step Trichrome Stain

This is a simplified and more rapid trichrome method where a single staining solution is used.

Principle: This method utilizes a solution containing a plasma stain (Chromotrope 2R), a connective tissue stain (Aniline Blue or Fast Green), and a polyacid (phosphotungstic acid). The different sizes of the dye molecules and the porosity of the tissues determine the staining pattern.

Detailed Protocol:

-

Deparaffinization and Hydration: Deparaffinize and hydrate tissue sections as in the Mallory's protocol.

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56-60°C or overnight at room temperature to improve staining quality.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. This provides a dark, well-defined nuclear stain.

-

Trichrome Staining: Immerse the sections in the Gomori's One-Step Trichrome solution with Aniline Blue for 15-20 minutes[12].

-

Differentiation: Briefly differentiate in a 0.5% acetic acid solution for up to 2 minutes[12].

-

Dehydration and Mounting: Dehydrate rapidly, clear, and mount.

Expected Results:

-

Collagen and Mucin: Blue

-

Nuclei: Black

-

Cytoplasm and Muscle: Red

Visualizations

Experimental Workflow: Mallory's Trichrome Stain

Caption: Workflow for Mallory's Trichrome Staining.

Experimental Workflow: Gomori's One-Step Trichrome Stain

Caption: Workflow for Gomori's One-Step Trichrome Staining.

References

- 1. This compound | C32H25N3Na2O9S3 | CID 163198411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, pure, water soluble, certified 25 g | Buy Online [thermofisher.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Aniline Blue | 28631-66-5 [chemicalbook.com]

- 5. This compound, pure, water soluble, high purity biological stain 100 g [thermofisher.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. Thermo Scientific Chemicals this compound, pure, water soluble, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fi]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Wasserblau, Natriumsalz, rein, hohe Reinheit, biologisches Färbemittel 25 g | Buy Online [thermofisher.com]

- 10. bio-optica.it [bio-optica.it]

- 11. stainsfile.com [stainsfile.com]

- 12. cancerdiagnostics.com [cancerdiagnostics.com]

An In-depth Technical Guide to Aniline Blue Staining for Callose Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and signaling pathways related to the detection of callose using Aniline Blue staining. The information is tailored for professionals in research and development who require a deep, technical understanding of this widely used technique.

The Core Mechanism of Aniline Blue Staining for Callose

Aniline Blue staining is a fluorescent microscopy technique pivotal for the visualization of callose, a β-1,3-glucan polymer in plants. Callose plays a crucial role in various physiological processes, including cell plate formation, pollen development, and as a rapid defense barrier against pathogen invasion.[1][2][3] Understanding the precise mechanism of staining is critical for accurate interpretation of experimental results.

Contrary to a common misconception, the commercial dye Aniline Blue itself is not the primary fluorochrome responsible for the fluorescence observed in callose staining.[4] The intense fluorescence is attributed to a component within the dye mixture known as Sirofluor .[4] This fluorochrome exhibits a specific interaction with β-1,3-glucans.[2]

The mechanism can be summarized as follows:

-

Binding: The Sirofluor molecule complexes with the helical structure of β-1,3-glucan polymers (callose). While it can also bind to other polysaccharides like cellulose, its affinity for callose is markedly stronger, likely due to the greater accessibility of the callose polymer.[5]

-

Fluorescence: Upon binding to callose, the Sirofluor fluorochrome undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. When excited with ultraviolet (UV) or violet light, the Sirofluor-callose complex emits a characteristic bright yellow-green fluorescence.[5][6] The fluorescence emission maximum is typically observed between 500 and 506 nm.[5][6] This fluorescence is pH-dependent, with alkaline conditions enhancing the signal.[7]

The following diagram illustrates the fundamental principle of Aniline Blue (Sirofluor) binding to callose and the subsequent fluorescence.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging Callose at Plasmodesmata Using Aniline Blue: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Regulation and Function of Defense-Related Callose Deposition in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking Precision in Callose Staining: Unveiling the Role of Sirofluor. | Semantic Scholar [semanticscholar.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. A critical evaluation of the specificity of aniline blue induced fluorescence (1978) | M. M. Smith | 197 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Aniline Blue, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Aniline Blue, sodium salt (also known as Acid Blue 93 or C.I. 42780). This triphenylmethane dye is a valuable tool in various scientific disciplines, including histology, where it is used for staining collagen, and in other biological and industrial applications.[1][2][3] This document outlines the core methodologies for its preparation and purification, presenting quantitative data in accessible formats and detailing experimental protocols.

Synthesis of this compound

The primary route for the synthesis of this compound, involves the sulfonation of a triphenylmethane dye intermediate, followed by conversion to its sodium salt.[4][5] A common precursor for this process is C.I. Solvent Blue 23 (C.I. 42760), which is a triphenylmethane base.[1][4][5]

The general synthesis workflow can be visualized as follows:

Synthesis of the Triphenylmethane Precursor (C.I. Solvent Blue 23)

One of the manufacturing methods for the precursor C.I. Solvent Blue 23 involves the condensation of diphenylamine and carbon tetrachloride.[5] Another method involves the reaction of aniline with p-methylaniline and other reagents.[1]

Sulfonation of the Triphenylmethane Precursor

The triphenylmethane base is then sulfonated to introduce sulfonic acid groups, which impart water solubility to the dye.[4][5] This is a critical step that transforms the solvent-soluble dye into a water-soluble acid dye.

Experimental Protocol: Sulfonation

This protocol is based on the general principles of sulfonating triphenylmethane dyes.[6]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, carefully add 110 parts of 25% oleum.

-

Addition of Precursor: While stirring and maintaining a temperature of 35-40°C, slowly introduce the triphenylmethane precursor (e.g., C.I. Solvent Blue 23) over 2 hours, ensuring moisture is excluded.

-

Reaction: Continue stirring for 30 minutes at 35-40°C.

-

Heating: Gradually heat the mixture to 95-100°C and maintain this temperature for 5 hours to complete the sulfonation.

-

Quenching: Cool the reaction mixture and carefully pour it into 500 parts of water at approximately 20°C with constant stirring.

Neutralization and Conversion to the Sodium Salt

The acidic solution of sulfonated dye is then neutralized and converted to the sodium salt.

Experimental Protocol: Neutralization and Salt Formation

-

Neutralization: To the blue solution from the quenching step, slowly add a suspension of 100 parts of calcium hydroxide in 250 parts of water at 80-90°C until a pH of 4 is reached. This precipitates excess sulfate as calcium sulfate.[6]

-

Filtration: Filter the hot solution to remove the precipitated calcium sulfate.

-

Conversion to Sodium Salt: To the filtrate, add 32 parts of sodium carbonate and stir for 1 hour at boiling temperature. This converts the calcium salt of the dye to the sodium salt and precipitates calcium carbonate.[6]

-

Final Filtration: Filter the hot solution to remove the precipitated calcium carbonate. The resulting filtrate is a solution of crude this compound.

Purification of this compound

The crude this compound, may contain unreacted starting materials, by-products from side reactions, and inorganic salts. Therefore, further purification is necessary to achieve the high purity required for research and drug development applications.

Purification by Precipitation

A method for initial purification involves the precipitation of impurities.

| Purification Step | Reagent | Purpose | Expected Outcome |

| Initial Purification | Calcium Hydroxide | Neutralization and removal of excess sulfuric acid. | Precipitation of calcium sulfate.[6] |

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. Aniline Blue, being water-soluble, can be recrystallized from aqueous solutions. Often, a mixture of solvents (a "solvent pair") is used where the compound is soluble in one solvent and insoluble in the other.

General Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound, in a minimal amount of hot water to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified this compound.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., a mixture of water and a miscible organic solvent in which the dye has low solubility) to remove residual impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Purification by Chromatography

For achieving very high purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.

General Considerations for HPLC Purification

-

Stationary Phase: A reverse-phase column (e.g., C18) is often suitable for the separation of polar organic molecules like Aniline Blue.[7][8][9]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is typically used.[7][10] The specific gradient will need to be optimized to achieve good separation of the dye from its impurities.

| Purification Method | Stationary Phase | Mobile Phase (Typical) | Principle |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient with an acid modifier | Separation based on differential partitioning between the stationary and mobile phases.[7][8][9][10] |

Quantitative Data

Quantitative data for the synthesis and purification of Aniline Blue are not extensively reported in readily available literature. However, typical expectations for multi-step organic syntheses and purifications can be summarized.

| Parameter | Synthesis Step | Purification Step (e.g., Recrystallization) |

| Typical Yield | 60-80% (highly dependent on specific conditions) | 70-90% |

| Purity (before) | 80-90% (crude product) | 80-90% |

| Purity (after) | Not Applicable | >95% (can reach >99% with multiple purifications) |

Note: The yields and purity levels are estimates and can vary significantly based on the specific experimental conditions, scale of the reaction, and the purity of the starting materials. Purity can be assessed by techniques such as UV-Vis spectrophotometry, which can determine the concentration of the dye in a solution.[11][12][13]

Conclusion

The synthesis and purification of this compound, involve a multi-step process that requires careful control of reaction conditions and purification procedures. The methods outlined in this guide provide a solid foundation for researchers and scientists to produce high-purity Aniline Blue for their specific applications. The provided protocols are generalized and may require optimization based on laboratory conditions and desired final purity.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Thermo Scientific Chemicals this compound, pure, water soluble, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Acid Blue 93 | 28983-56-4 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. CA1068265A - Highly sulfonated triphenylmethane compounds, process for their preparation and their use as dyestuffs - Google Patents [patents.google.com]

- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Homologues de l’aniline application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Aniline Blue dye by flow Injection Analysis With Home Made Valve : Oriental Journal of Chemistry [orientjchem.org]

- 13. ijrar.org [ijrar.org]

Spectral properties of Aniline Blue sodium salt for fluorescence microscopy.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Aniline Blue sodium salt in fluorescence microscopy. Aniline Blue is a soluble dye mixture, primarily composed of trisulfonated triphenyl rosaniline and diphenyl rosaniline, widely utilized as a biological stain.[1] In fluorescence microscopy, it is particularly valued for its ability to visualize specific cellular components, appearing as a yellow-green fluorescence upon excitation with violet light.[1]

Core Spectral Properties

| Property | Value | Notes |

| Excitation Maximum (λex) | 365 - 404 nm | A common excitation range is centered around 365-370 nm.[2][3][4] An excitation of 404 nm has been reported when bound to lentinan. |

| Emission Maximum (λem) | 397 - 509 nm | Emission is often collected using a long-pass filter starting at 397 nm.[2] A specific emission maximum of 509 nm has also been reported.[3] When bound to lentinan, an emission maximum of 492 nm was observed.[5] |

| Appearance of Fluorescence | Yellow-Green | Observed upon excitation with violet light.[1] |

| UV Absorbance Maximum (λmax) | 594 - 610 nm | In 0.005M HCl. This represents the absorbance maximum and not necessarily the fluorescence excitation maximum.[6][7] |

| Quantum Yield | Not readily available | - |

| Molar Absorptivity | Not readily available | - |

Staining Mechanisms and Applications

Aniline Blue is a versatile stain with applications in various biological contexts. Its primary use in fluorescence microscopy is for the specific staining of callose (a β-1,3-glucan) in plant tissues.[2][3][4] This makes it an invaluable tool for studying plant development, physiology, and plant-pathogen interactions.

Beyond callose, Aniline Blue has been employed for:

-

General cellular architecture visualization: It can be used to visualize the cellular organization in tissues, such as in mature Arabidopsis embryos.

-

Collagen and connective tissue staining: In histological techniques like Masson's trichrome, Aniline Blue stains collagen.[1]

-

Histone staining: It can be used to assess the maturity of a cell nucleus by staining histones.

The staining mechanism for callose is based on the specific binding of Aniline Blue to the β-1,3-glucan linkages, leading to a significant enhancement of its fluorescence.

Experimental Protocols for Fluorescence Microscopy

Below are detailed methodologies for key applications of Aniline Blue staining.

Protocol 1: Fluorescent Staining of Callose in Plant Tissue

This protocol is adapted from procedures used for identifying sieve elements in phloem.[2]

1. Sample Preparation:

- Fix the plant tissue in a 2.5% glutaraldehyde solution in phosphate buffer (0.1 M, pH 7.2).

- Process the tissue for embedding in a suitable resin (e.g., LR White) according to the manufacturer's instructions.

- Obtain semi-thin sections (1 µm) using an ultramicrotome and mount them on microscope slides. Heat the slides at 60°C for 15 minutes to adhere the sections.

2. Staining Solution Preparation:

- Prepare a 0.1 M Sørensen's phosphate buffer with a pH of 8.0.

- Dissolve Aniline Blue sodium salt in the buffer to a final concentration of 0.5% (w/v).

3. Staining Procedure:

- Stain the sections with the 0.5% Aniline Blue solution for 1 hour.

- To prevent dye degradation, perform the staining under low light conditions.

4. Imaging:

- Observe the stained tissue under an epifluorescence microscope.

- Use an excitation filter with a bandpass of 365/12 nm and an emission long-pass filter of 397 nm.[2][4]

- Callose deposits in the sieve elements will exhibit a bright green-yellow fluorescence.[2]

Protocol 2: Visualization of Cellular Architecture in Arabidopsis Embryos

This method allows for high-resolution imaging of mature embryos without sectioning.

1. Staining and Clearing:

- Stain mature Arabidopsis embryos with an Aniline Blue solution.

- Clear the stained embryos using chloral hydrate.

2. Imaging:

- Perform imaging using a confocal microscope.

- This technique enables the collection of longitudinal optical sections through the cotyledons, hypocotyl, and root of the embryo.

Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and logical relationships, the following diagrams are provided in DOT language.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. Thermo Scientific Chemicals Aniline Blue, sodium salt, pure, water soluble, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, pure, water soluble, certified 25 g | Request for Quote [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

Aniline Blue Sodium Salt: A Technical Guide to Solubility and Stability in Buffers

For Researchers, Scientists, and Drug Development Professionals

Aniline Blue sodium salt is a widely utilized histological stain, particularly valued for its ability to selectively stain specific polysaccharides like callose in plants and collagen in animal tissues. Its utility in research and diagnostics necessitates a thorough understanding of its behavior in various buffered solutions. This technical guide provides an in-depth overview of the solubility and stability of Aniline Blue sodium salt in different buffer systems, offering valuable insights for optimizing its use in experimental and developmental applications.

Core Properties of Aniline Blue Sodium Salt

Aniline Blue sodium salt is a complex mixture of the trisulfonates of triphenyl rosaniline and diphenyl rosaniline. Its chemical properties can vary slightly between suppliers.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₂₇N₃Na₂O₉S₃ (representative) | [1][2] |

| Molecular Weight | ~799.81 g/mol (representative) | [1][3] |

| Appearance | Dark brown or reddish-brown crystalline powder | [4][5] |

| Solubility in Water | Soluble | [1][3][6] |

| Solubility in DMSO | 100 mg/mL (requires sonication) | [7] |

| Lambda Max (λmax) | 594-610 nm (in acidic water/HCl) | [3][4] |

Solubility in Different Buffer Systems

While specific quantitative data on the solubility of Aniline Blue sodium salt in various buffers is not extensively published, its general solubility characteristics can be summarized. The salt is known to be soluble in aqueous solutions.[5][6] For many biological applications, it is used at relatively low concentrations, typically ranging from 0.01% to 1% (w/v), which are readily achievable in common laboratory buffers.

| Buffer System | pH Range | Observed Solubility/Usage | Notes |

| Sørensen's Phosphate Buffer | ~7.0-8.0 | Used at 0.5% (w/v) for callose staining. | A common buffer for histological staining, appears to be a suitable solvent. |

| Potassium Phosphate (K₂HPO₄) | ~9.0-12.0 | Used at 0.01% (w/v) at a high pH of 12 for specific callose staining protocols.[8] | The use at high pH suggests good solubility in alkaline conditions. |

| Phosphate-Buffered Saline (PBS) | ~7.4 | Expected to be soluble for general staining purposes. | Given its aqueous solubility, PBS is a theoretically compatible buffer. |

| Tris-HCl | ~7.0-9.0 | Expected to be soluble. | Widely used in biological research, it should be a suitable solvent for most applications. |

| Citrate Buffer | ~3.0-6.2 | Solubility may vary. | The acidic nature of this buffer might affect the solubility and stability of the dye. |

Note: The solubility of Aniline Blue sodium salt can be influenced by the ionic strength and the presence of other components in the buffer. It is always recommended to perform a small-scale solubility test for your specific buffer composition and desired concentration.

Stability of Aniline Blue Sodium Salt in Solution

The stability of Aniline Blue sodium salt is crucial for reproducible and reliable staining results. Several factors can affect its stability in buffered solutions.

| Parameter | Effect on Stability | Recommendations |

| Light Exposure | Aniline Blue is light-sensitive and can degrade upon exposure to light.[9] | Store stock solutions and staining solutions in the dark or in amber bottles. Protect from light during staining procedures.[8] |

| pH | Stable in neutral to alkaline conditions. Its behavior in strongly acidic solutions may vary. | For long-term storage of solutions, a neutral to slightly alkaline pH is recommended. The use in protocols with a pH of 12 suggests good stability in alkaline environments for the duration of the experiment.[8] |

| Temperature | Information on temperature stability is limited. Anecdotal evidence suggests that high temperatures during media preparation can cause fading. | Prepare solutions at room temperature unless otherwise specified. For long-term storage, refrigeration (2-8°C) is advisable.[7] |

| Oxidizing and Reducing Agents | Incompatible with strong oxidizing and reducing agents.[9] | Avoid the presence of these agents in the buffer or staining solution. |

Experimental Protocols

Protocol for Determining the Solubility of Aniline Blue Sodium Salt in a Specific Buffer

This protocol provides a general method for determining the saturation solubility of Aniline Blue sodium salt in a buffer of interest using UV-Vis spectrophotometry.

Materials:

-

Aniline Blue sodium salt powder

-

Buffer of interest (e.g., PBS, Tris-HCl)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer and cuvettes

Methodology:

-

Prepare a series of supersaturated solutions: Accurately weigh increasing amounts of Aniline Blue sodium salt into separate flasks containing a fixed volume of the buffer.

-

Equilibrate the solutions: Stir the solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid: Allow the solutions to settle, and then filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Prepare dilutions: Prepare a series of dilutions of the filtered supernatant in the same buffer.

-

Measure absorbance: Measure the absorbance of each dilution at the λmax of Aniline Blue (around 600 nm).

-

Create a standard curve: Plot absorbance versus concentration for a series of known concentrations of Aniline Blue in the same buffer to generate a standard curve.

-

Determine the concentration: Use the standard curve to determine the concentration of the saturated filtered solution. This concentration represents the solubility of Aniline Blue in that buffer at that temperature.

Protocol for Assessing the Stability of Aniline Blue Sodium Salt in Different Buffers

This protocol outlines a method to assess the stability of Aniline Blue sodium salt over time at different pH values and temperatures.

Materials:

-

Aniline Blue sodium salt

-

A series of buffers with different pH values (e.g., citrate pH 4, phosphate pH 7, carbonate-bicarbonate pH 10)

-

UV-Vis spectrophotometer

-

Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

-

Prepare stock solutions: Prepare a stock solution of Aniline Blue sodium salt in each of the selected buffers.

-

Initial absorbance measurement: Immediately after preparation, measure the absorbance of each solution at the λmax to get the initial (time zero) reading.

-

Incubate the solutions: Aliquot the solutions and store them under different temperature conditions. Also, prepare a set of solutions to be exposed to ambient light and another set to be kept in the dark.

-

Periodic absorbance measurements: At regular time intervals (e.g., 1, 6, 24, 48 hours, and weekly), measure the absorbance of each solution.

-

Analyze the data: A decrease in absorbance over time indicates degradation of the dye. Calculate the percentage of remaining dye at each time point relative to the initial measurement to quantify the stability.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows involving Aniline Blue sodium salt.

Caption: PAMP-triggered immunity signaling pathway leading to callose deposition.

Caption: Experimental workflow for the quantification of callose deposition.[8][10][11]

This technical guide provides a foundational understanding of the solubility and stability of Aniline Blue sodium salt in various buffers. For critical applications, it is imperative that researchers validate these properties under their specific experimental conditions.

References

- 1. Thermo Scientific Chemicals Aniline Blue, sodium salt, pure, water soluble, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.fi]

- 2. Aniline blue water soluble, Practical grade [himedialabs.com]

- 3. Thermo Scientific Chemicals this compound, pure, water soluble, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 229660250 [thermofisher.com]

- 5. Aniline Blue | 28631-66-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imaging Callose at Plasmodesmata Using Aniline Blue: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Differentiating Aniline Blue and Methyl Blue for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of Aniline Blue and Methyl Blue, two historically significant dyes in biological staining, and distinguishes them from the structurally and functionally unrelated Methylene Blue. The nomenclature of these dyes has been a source of confusion, as the terms are often used interchangeably in literature. This paper clarifies their identities, chemical properties, and specific applications, providing detailed protocols and visual workflows to aid in their effective use in a laboratory setting.

Core Chemical and Structural Differences

The primary source of confusion arises from the commercial history and naming conventions of triphenylmethane dyes. "Aniline Blue" is often not a single chemical entity but a mixture of related dyes.

Aniline Blue (Water Soluble, C.I. 42755 & 42780) : Commercially, Aniline Blue WS (Water Soluble) is typically a mixture of Methyl Blue and Water Blue.[1][2][3][4][5] It may also refer to either of these dyes individually.[1][3] These are acidic triphenylmethane dyes, valued for their ability to stain proteinaceous material.

Methyl Blue (C.I. 42780) : A key component of Aniline Blue, Methyl Blue is an anionic triphenylmethane dye.[6] It is chemically similar to Water Blue and for many histological applications, they are interchangeable.[6][7] Its primary application is as a vibrant blue counterstain for collagen and other connective tissues in trichrome staining methods.[8]

Water Blue (C.I. 42755) : The second major component of Aniline Blue mixtures, Water Blue is also an acidic triphenylmethane dye with properties and applications very similar to Methyl Blue.[9]

Methylene Blue (C.I. 52015) : It is crucial to distinguish the aforementioned dyes from Methylene Blue. Methylene Blue is a basic thiazine dye, a smaller and structurally distinct molecule.[6] It is a cationic stain that binds to acidic components within cells, such as nucleic acids in the nucleus.[10] Its applications are widespread, ranging from simple bacterial staining to its use as a redox indicator and a therapeutic agent.[11]

Logical Relationship of Triphenylmethane Dyes

The relationship between these common histological blue dyes can be visualized as follows:

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Aniline Blue, Methyl Blue, and Methylene Blue for easy comparison.

| Property | Aniline Blue (Mixture) | Methyl Blue | Methylene Blue |

| C.I. Number | 42755 / 42780 | 42780[12] | 52015[7] |

| Dye Class | Acidic Triphenylmethane | Acidic Triphenylmethane[6] | Basic Thiazine[7] |

| CAS Number | 28631-66-5[9][13] | 28983-56-4[14] | 61-73-4[15] |

| Molecular Formula | Variable (Mixture) | C₃₇H₂₇N₃Na₂O₉S₃[14][16] | C₁₆H₁₈ClN₃S[15] |

| Molecular Weight | Variable (Mixture) | 799.8 g/mol [12][14] | 319.85 g/mol [15] |

| Absorption Max (λmax) | ~607-610 nm[3] | ~596-607 nm[12] | ~664-670 nm[15][17] |

| Appearance | Dark brownish-purple powder[13] | Dark brown/purple solid[14] | Dark green powder[15] |

| Solubility | Soluble in water[1][3] | Soluble in water (~70 g/L) and ethanol (~4 g/L)[14] | Soluble in water, ethanol, and glycerol[18] |

Table 1. Core Chemical and Physical Properties.

| Application Area | Aniline Blue / Methyl Blue | Methylene Blue |

| Histology (Connective Tissue) | Primary Use : Stains collagen and reticular fibers blue in Masson's and Gömöri's trichrome methods.[5][8] | Not typically used for collagen staining. |

| Plant Biology | Primary Use : Fluorescent staining of callose (β-1,3-glucan) in plant cell walls.[1][3][19] | Not used for callose staining. |

| Microbiology | Not a primary stain for bacteria. | Primary Use : Simple stain for visualizing bacterial morphology and arrangement.[20][21] Component of Wright-Giemsa stain for blood parasites.[14] |

| Cytology | Stains cytoplasm and keratin red in some trichrome methods (as part of the counterstain).[22] | Stains acidic cell components, particularly the nucleus (nucleic acids), blue.[10][23] |

| Vital Staining | Cannot be used for vital staining of neurons.[7] | Can be used for supravital staining of nerve fibers.[7][15] |

| Redox Indicator | No. | Yes, turns colorless in the presence of reducing agents.[11] |

Table 2. Comparative Staining Applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below, including workflows visualized using the DOT language.

Aniline Blue in Masson's Trichrome Stain for Connective Tissue

This protocol is a widely used method to differentiate collagen and muscle fibers in tissue sections. Collagen is stained blue by Aniline Blue.

Experimental Workflow: Masson's Trichrome Stain

Methodology:

-

Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[7][22]

-

Mordanting : Place slides in pre-heated Bouin's Fluid at 56°C for 1 hour. This step improves the quality of the stain.[22][24]

-

Washing : Allow slides to cool and wash in running tap water until the yellow color from the picric acid is removed.[22][24]

-

Nuclear Staining : Stain with Weigert's iron hematoxylin for 10 minutes to stain the cell nuclei black.[22][24]

-

Washing : Rinse well in distilled water.[22]

-

Cytoplasmic Staining : Stain with Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes. This will stain cytoplasm, muscle, and keratin red.[7][22]

-

Washing : Rinse in distilled water.[22]

-

Differentiation : Place sections in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.[7][22]

-

Collagen Staining : Without rinsing, transfer slides directly into Aniline Blue solution and stain for 5 minutes.[7][22]

-

Washing : Rinse briefly in distilled water.[22]

-

Final Differentiation : Place slides in 1% acetic acid solution for 3-5 minutes to differentiate the staining.[7][22]

-

Dehydration and Mounting : Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous medium.[7][22]

Expected Results : Nuclei will be black, cytoplasm and muscle red, and collagen blue.[7][22]

Aniline Blue Staining for Plant Callose (Fluorescence Microscopy)

Aniline blue contains a fluorochrome that specifically binds to β-1,3-glucans (callose), causing them to fluoresce under UV excitation. This is a standard method in plant biology to visualize callose deposition in response to stress or pathogens.[1][3]

Experimental Workflow: Callose Staining

Methodology:

-

Fixation and Clearing : Fix and destain plant tissue (e.g., leaves, roots) in a solution like 1:3 acetic acid/ethanol or 95% ethanol until chlorophyll is completely removed.[1][25]

-

Washing/Rehydration : Wash the tissue in a phosphate buffer, typically 150 mM K₂HPO₄, for at least 30 minutes to rehydrate and buffer the tissue.[25]

-

Staining : Incubate the tissue in a 0.01% aniline blue solution prepared in 150 mM K₂HPO₄ (pH adjusted to 9-12) for at least 2 hours. The staining should be done in the dark to prevent degradation of the fluorochrome.[1][25]

-

Mounting : Mount the stained tissue on a microscope slide in 50% glycerol to clear the tissue and prevent air bubbles.[25]

-

Visualization : Observe under an epifluorescence microscope using a UV filter set (e.g., excitation ~365-370 nm, emission ~500-510 nm).[12][25]

Expected Results : Callose deposits at sites like plasmodesmata and sieve plates will show a bright yellow-green fluorescence.[12]

Methylene Blue Simple Stain for Bacteria

This is a fundamental technique in microbiology to quickly visualize the morphology (shape) and arrangement of bacterial cells. As a basic dye, Methylene Blue is attracted to the negatively charged components of the bacterial cell wall and nucleic acids.[20]

Experimental Workflow: Simple Stain

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medilines.com [medilines.com]

- 6. Methyl blue and methylene blue - IHC WORLD [ihcworld.com]

- 7. cancerdiagnostics.com [cancerdiagnostics.com]

- 8. gspchem.com [gspchem.com]

- 9. Water blue - Wikipedia [en.wikipedia.org]

- 10. Methylene Blue staining [protocols.io]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. Fluorescent staining for Callose with aniline blue [protocols.io]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. stainsfile.com [stainsfile.com]

- 16. noul.com [noul.com]

- 17. newcomersupply.com [newcomersupply.com]

- 18. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 19. researchgate.net [researchgate.net]

- 20. microbenotes.com [microbenotes.com]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. avantik-us.com [avantik-us.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]

Aniline Blue Staining of Fungal Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline Blue is a fluorescent stain widely utilized in mycology and plant pathology for the specific visualization of β-1,3-glucans, key structural components of fungal cell walls. This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with Aniline Blue staining. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this technique for studying fungal morphology, understanding host-pathogen interactions, and screening for novel antifungal compounds. The guide details the mechanism of action, provides comprehensive experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes visual diagrams of the staining mechanism and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, mediating interactions with the environment, and serving as a primary target for antifungal drugs.[1] A major component of the cell wall of most fungi is a network of polysaccharides, including chitin and various β-glucans.[1] Aniline Blue is a fluorochrome that specifically binds to β-1,3-glucans, making it an invaluable tool for the microscopic examination of fungal structures.[1][2] Its application ranges from fundamental studies of fungal development and morphology to more applied research in agricultural pathology and clinical mycology.[3][4]

The fluorescence of Aniline Blue upon binding to β-1,3-glucans provides high-contrast imaging, allowing for the clear differentiation of fungal hyphae and other structures from host tissues or other background materials.[2] This specificity is particularly advantageous in studying plant-fungal interactions, where it can be used to visualize fungal penetration and colonization of host tissues.[3] In the context of drug development, Aniline Blue staining can be employed in high-throughput screening assays to identify compounds that disrupt fungal cell wall synthesis.[5]

Mechanism of Staining

Aniline Blue dye contains a fluorochrome that exhibits a strong affinity for β-1,3-glucan polymers.[2] The loose, helical conformation of β-1,3-glucans is thought to provide greater accessibility for the dye molecules to intercalate and bind, leading to a significant increase in fluorescence intensity.[2] This binding is non-covalent and is influenced by factors such as pH and the concentration of the dye. The staining process allows for the visualization of areas with active cell wall synthesis or remodeling, which are often rich in newly deposited β-1,3-glucans.[6]

Quantitative Data for Aniline Blue Staining

The successful application of Aniline Blue staining relies on the optimization of several key parameters. The following tables summarize the quantitative data gathered from various established protocols.

| Parameter | Value | Reference |

| Stain Concentration | 0.005% - 1% (w/v) | [2] |

| 0.05% (w/v) - Standard | [2][3] | |

| Solvent | 0.067 M K₂HPO₄ | [2][3] |

| Phosphate-buffered saline (PBS), pH 7.0 | [7] | |

| pH | 8.0 - 10.0 | [2][8] |

| 9.0 - Standard | [2][3] | |

| Excitation Wavelength | 365 nm | [2][9] |

| 370 nm | [10] | |

| 405 nm | [7] | |

| Emission Wavelength | > 420 nm (long pass) | [2] |

| 440 nm | [10] | |

| 430 - 550 nm | [7] | |

| 509 nm | [10] |

| Reagent | Concentration | Purpose |

| Aniline Blue (CI #42755 or #42780) | 0.05% (w/v) | Fluorescent stain for β-1,3-glucans |

| Potassium Phosphate, dibasic (K₂HPO₄) | 0.067 M | Buffering agent |

| Potassium Hydroxide (KOH) | 1 M | Clearing agent for host tissue (optional) |

| Glycerol | 30% (v/v) | Mounting medium to prevent drying |

| Lactic Acid | As required | Clearing agent in Lactophenol Aniline Blue |

| Phenol | As required | Fungicide in Lactophenol Aniline Blue |

Experimental Protocols

Below are detailed methodologies for key applications of Aniline Blue staining.

Staining of Fungi in Plant Tissue (KOH-Aniline Blue Method)

This protocol is adapted from the method described by Hood and Shew (1996) for visualizing fungal structures within plant tissues.[2][11]

Materials:

-

1 M Potassium Hydroxide (KOH)

-

Deionized water

-

Aniline Blue staining solution (0.05% Aniline Blue in 0.067 M K₂HPO₄, pH 9.0)

-

Glass slides and coverslips

-

Microscope with epifluorescence capabilities

Procedure:

-

Sample Preparation: Place fresh plant tissue samples in a solution of 1 M KOH.

-

Clearing: Autoclave the samples for 15 minutes at 121°C to clear the host tissue.

-

Rinsing: Carefully rinse the cleared samples three times with deionized water.

-

Staining: Mount the samples on a glass slide in a few drops of the Aniline Blue staining solution.

-

Incubation: Allow the stain to penetrate the tissue for at least 2 hours. For some applications, overnight incubation may be beneficial.[12]

-

Visualization: Examine the samples under an epifluorescence microscope using a UV excitation filter (e.g., 365 nm) and a long-pass emission filter (e.g., >420 nm).[2]

Staining of Yeast Cell Walls

This protocol is suitable for observing β-1,3-glucan distribution in yeast cells, which can be useful for screening mutants or assessing the effects of antifungal compounds.[1]

Materials:

-

Yeast culture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Aniline Blue staining solution (e.g., 0.1% Aniline Blue in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Cell Harvesting: Harvest yeast cells from liquid culture by centrifugation.

-

Washing: Wash the cell pellet twice with PBS to remove residual media.

-

Staining: Resuspend the cells in the Aniline Blue staining solution and incubate for 5-10 minutes at room temperature in the dark.

-

Washing: Wash the stained cells twice with PBS to remove excess dye.

-

Mounting: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide.

-

Visualization: Observe the cells under a fluorescence microscope with appropriate filter sets.

Lactophenol Aniline Blue Staining for Fungal Identification

This is a classic mycological technique for the morphological identification of fungi grown in culture.[13]

Materials:

-

Lactophenol Aniline Blue solution

-

Fungal culture

-

Teasing needles or sterile inoculating loop

-

Glass slides and coverslips

-

Microscope

Procedure:

-

Place a drop of Lactophenol Aniline Blue solution in the center of a clean microscope slide.

-

Using a sterile teasing needle, remove a small portion of the fungal colony.

-

Place the fungal material into the drop of stain.

-

Gently tease apart the fungal mycelium with two teasing needles to separate the hyphae and reproductive structures.

-

Carefully lower a coverslip over the preparation, avoiding air bubbles.

-

Examine under a light microscope at low and high power. Fungal elements will stain blue.[13]

Applications in Research and Drug Development

Aniline Blue staining is a versatile technique with numerous applications in both basic and applied research.

-

Mycology and Plant Pathology: It is extensively used to study the morphology of fungi, including hyphal growth, septation, and the formation of reproductive structures.[14] In plant pathology, it is critical for visualizing the process of fungal infection, including penetration, colonization, and the host response.[3]

-

Drug Discovery and Development: The enzymes responsible for synthesizing fungal cell wall components are excellent targets for antifungal drugs.[1][4] Aniline Blue can be used in screening assays to identify compounds that inhibit β-1,3-glucan synthesis, leading to a reduction in fluorescence.[4] This approach can be adapted for high-throughput screening platforms.[5][15]

-

Cell Biology: In yeast and other model fungal systems, Aniline Blue staining is used to study cell wall dynamics, including changes that occur during the cell cycle, budding, and in response to environmental stress.[1] It is also a valuable tool for characterizing cell wall mutants.[1]

Conclusion

Aniline Blue remains a cornerstone technique in mycology and related fields due to its specificity for β-1,3-glucans, ease of use, and versatility. This guide has provided a comprehensive overview of the theoretical and practical aspects of Aniline Blue staining. By following the detailed protocols and considering the quantitative parameters outlined, researchers can effectively utilize this powerful tool to advance their understanding of fungal biology and contribute to the development of new antifungal strategies.

References

- 1. Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and aniline blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aniline blue staining of quanatification of plasmodesmal callose [jic.ac.uk]

- 8. Fluorescent staining for Callose with aniline blue [protocols.io]

- 9. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rothamsted.ac.uk [rothamsted.ac.uk]

- 11. Phytopathology 1996 | Applications of KOH-Aniline Blue Fluorescence in the Study of Plant-Fungal Interactions [apsnet.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. The aniline blue fluorochrome specifically stains the septum of both live and fixed Schizosaccharomyces pombe cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Fluorescence Microscopy Using Aniline Blue Staining to Study the Maize -Exserohilum turcicum Pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Aniline Blue Staining for Collagen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the histological staining of collagen fibers with Aniline Blue. Primarily utilized within trichrome staining methods like Masson's trichrome and Mallory's collagen stain, Aniline Blue provides a vibrant blue color to collagen, enabling its distinct visualization and quantification in tissue sections. This guide delves into the chemical and physical underpinnings of this technique, offers detailed experimental protocols, and discusses methods for quantitative analysis, making it an essential resource for researchers in various fields including fibrosis, tissue regeneration, and drug development.

The Fundamental Principle: A Tale of Molecular Size and Tissue Porosity

The selective staining of collagen by Aniline Blue in trichrome methods is not based on a highly specific chemical reaction but rather on a process of differential staining governed by the molecular weights of the dyes and the varying porosity of the tissue components. The most widely accepted theory revolves around the sequential use of anionic dyes with different molecular sizes, in conjunction with a polyacid such as phosphotungstic acid or phosphomolybdic acid.

In a typical Masson's trichrome stain, the tissue section is first treated with a red or scarlet anionic dye of small molecular weight, like Biebrich Scarlet-Acid Fuchsin. This dye permeates and stains all tissue components, including cytoplasm, muscle, and collagen.

The pivotal step involves the application of phosphotungstic or phosphomolybdic acid. These large polyanions are thought to have a dual role:

-

Decolorization of Denser Tissues: They are believed to wash out the red dye from the more porous collagen fibers while the denser components like cytoplasm and muscle retain the red stain.

-

Mordanting of Collagen: The polyacids are also thought to act as a "mordant" for collagen. This is not a mordant in the classical sense of forming a dye-metal ion complex. Instead, it is proposed that the large polyacid molecules are unable to penetrate the dense cytoplasm and muscle but have a high affinity for the more permeable collagen fibers. They essentially "coat" or bind to the collagen, creating a charge shield that prevents the subsequent binding of the smaller red dye and facilitates the binding of the larger Aniline Blue dye.

Finally, the section is immersed in Aniline Blue, a larger anionic dye. Due to the preceding steps, Aniline Blue can readily penetrate the porous, polyacid-treated collagen fibers, displacing any remaining red dye and imparting a distinct blue color. The denser, red-stained cytoplasm and muscle are less permeable to the larger Aniline Blue molecules and thus retain their red coloration.

// Nodes Tissue [label="Tissue Section\n(Collagen, Muscle, Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biebrich [label="Biebrich Scarlet-Acid Fuchsin\n(Small Molecule Red Dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stained_Red [label="All Tissue Components\nStained Red", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTA [label="Phosphotungstic/\nPhosphomolybdic Acid\n(Large Polyacid)", fillcolor="#FBBC05", fontcolor="#202124"]; Differentiated [label="Collagen Decolorized\nMuscle/Cytoplasm Remain Red", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline_Blue [label="Aniline Blue\n(Large Molecule Blue Dye)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Stain [label="Collagen Stained Blue\nMuscle/Cytoplasm Stained Red", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tissue -> Biebrich [label="Staining"]; Biebrich -> Stained_Red; Stained_Red -> PTA [label="Treatment"]; PTA -> Differentiated; Differentiated -> Aniline_Blue [label="Staining"]; Aniline_Blue -> Final_Stain; } dot Figure 1: Conceptual workflow of differential staining in Masson's Trichrome.

Experimental Protocols

The following are detailed protocols for two common Aniline Blue-based collagen staining techniques: Masson's Trichrome and Mallory's Collagen Stain.

Masson's Trichrome Stain

This is the most widely used method for differentiating collagen from other tissue components.

Reagent Preparation:

-

Bouin's Solution:

-

Picric Acid, saturated aqueous solution: 75 ml

-

Formaldehyde, 37-40%: 25 ml

-

Glacial Acetic Acid: 5 ml

-

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

-

Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid.

-

Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution:

-

1% aqueous Biebrich Scarlet: 90 ml

-

1% aqueous Acid Fuchsin: 10 ml

-

Glacial Acetic Acid: 1 ml

-

-

Phosphomolybdic-Phosphotungstic Acid Solution:

-

5% Phosphomolybdic Acid: 25 ml

-

5% Phosphotungstic Acid: 25 ml

-

-

Aniline Blue Solution:

-

Aniline Blue: 2.5 g

-

Glacial Acetic Acid: 2 ml

-

Distilled Water: 100 ml

-

-

1% Acetic Acid Solution:

-

Glacial Acetic Acid: 1 ml

-

Distilled Water: 99 ml

-

Staining Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Mordant in Bouin's solution for 1 hour at 56-60°C or overnight at room temperature.

-

Wash in running tap water until the yellow color disappears.

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.

-

Transfer directly to Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% Acetic Acid solution for 2-5 minutes.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

// Nodes Start [label="Start\n(Deparaffinized & Hydrated Section)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bouin [label="Mordant in Bouin's Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash in Tap Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Hematoxylin [label="Stain with Weigert's Hematoxylin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wash2 [label="Wash in Tap Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Biebrich [label="Stain with Biebrich Scarlet-Acid Fuchsin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rinse1 [label="Rinse in Distilled Water", fillcolor="#F1F3F4", fontcolor="#202124"]; PTA_PMA [label="Differentiate in Phosphomolybdic-\nPhosphotungstic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Stain with Aniline Blue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rinse2 [label="Rinse in Distilled Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetic [label="Differentiate in 1% Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrate [label="Dehydrate, Clear & Mount", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End\n(Stained Section)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Bouin; Bouin -> Wash1; Wash1 -> Hematoxylin; Hematoxylin -> Wash2; Wash2 -> Biebrich; Biebrich -> Rinse1; Rinse1 -> PTA_PMA; PTA_PMA -> Aniline; Aniline -> Rinse2; Rinse2 -> Acetic; Acetic -> Dehydrate; Dehydrate -> End; } dot Figure 2: Experimental workflow for Masson's Trichrome staining.

Mallory's Collagen Stain

This method is another classic technique for demonstrating collagen fibers.

Reagent Preparation:

-

0.5% Acid Fuchsin:

-

Acid Fuchsin: 0.5 g

-

Distilled Water: 100 ml

-

-

Aniline Blue - Orange G Solution:

-

Aniline Blue, water soluble: 0.5 g

-

Orange G: 2.0 g

-

1% Phosphotungstic Acid: 100 ml

-

-

1% Phosphotungstic Acid:

-

Phosphotungstic Acid: 1.0 g

-

Distilled Water: 100 ml

-

Staining Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Stain in 0.5% Acid Fuchsin for 1-5 minutes.

-

Transfer directly to Aniline Blue - Orange G solution and stain for 30-60 minutes.

-

Rinse briefly in 95% alcohol.

-

Dehydrate rapidly in absolute alcohol, clear in xylene, and mount.

Data Presentation: Quantifying Collagen Deposition

While visual assessment of Aniline Blue-stained sections provides valuable qualitative information, quantitative analysis is often necessary for objective and reproducible data. This is typically achieved through digital image analysis (histomorphometry). The most common parameters quantified are:

-

Collagen Proportional Area (CPA): This is the percentage of the total tissue area that is stained blue by Aniline Blue.

-

Staining Intensity: The optical density or intensity of the blue stain, which can correlate with the density of collagen fibers.

-

Fibrosis Score: Semi-quantitative scoring systems (e.g., Ishak for liver fibrosis) are often used in conjunction with Aniline Blue staining to grade the extent of fibrosis.

Table 1: Illustrative Example of Collagen Proportional Area (CPA) Data

| Treatment Group | Mean CPA (%) | Standard Deviation | p-value (vs. Control) |

| Control | 5.2 | 1.8 | - |

| Drug A | 12.8 | 3.5 | <0.05 |

| Drug B | 7.1 | 2.1 | >0.05 |

Table 2: Illustrative Example of Staining Intensity Data

| Tissue Region | Mean Optical Density | Standard Deviation |

| Normal Dermis | 0.25 | 0.08 |

| Fibrotic Lesion | 0.68 | 0.15 |

| Scar Tissue | 0.85 | 0.12 |

Conclusion

Aniline Blue staining remains a cornerstone technique in histology for the visualization and assessment of collagen. Its principle, rooted in the physical properties of dyes and tissue components, allows for a robust and reproducible method to highlight collagenous structures. When coupled with modern digital image analysis, Aniline Blue staining transitions from a qualitative art to a quantitative science, providing invaluable data for researchers in both basic and applied sciences. A thorough understanding of the underlying principles and adherence to standardized protocols are paramount for generating reliable and meaningful results in the study of tissue architecture and pathology.

Methodological & Application

Aniline Blue Staining Protocol for Visualizing Callose Deposition in Arabidopsis thaliana Roots

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Callose, a β-1,3-glucan polysaccharide, is a crucial component of the plant cell wall that is rapidly synthesized and deposited in response to various biotic and abiotic stresses, including pathogen attack and mechanical wounding.[1][2] Its deposition serves as a key defense mechanism, reinforcing the cell wall at sites of attempted pathogen penetration.[1] Aniline blue is a fluorescent dye that specifically binds to β-1,3-glucans, making it an invaluable tool for the visualization and quantification of callose deposits in plant tissues.[1][3][4] This document provides a detailed protocol for the staining of callose in the roots of the model organism Arabidopsis thaliana using aniline blue, enabling the qualitative and quantitative assessment of this important defense response. The protocol is adaptable for studying the effects of various treatments, mutations, or environmental conditions on callose deposition.

Key Experimental Protocols

Plant Growth and Treatment

Arabidopsis thaliana seedlings are typically grown on sterile solid or in liquid medium to allow for easy access to the root system and to control experimental conditions.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium with desired supplements

-

Petri plates or multi-well plates

-

Growth chamber with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark photoperiod)

-

Elicitor or treatment solution (e.g., flg22 peptide, a well-characterized pathogen-associated molecular pattern (PAMP))[1]

Procedure:

-

Surface-sterilize Arabidopsis thaliana seeds and sow them on MS agar plates or in the wells of a multi-well plate containing liquid MS medium.

-

Vernalize the seeds at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber and grow the seedlings for a specified period (e.g., 7-10 days).

-

For treatment, replace the growth medium with a solution containing the elicitor (e.g., 1 µM flg22) or the compound of interest. A mock treatment with the solvent should be included as a control.

-

Incubate the seedlings for the desired duration to allow for the induction of callose deposition (e.g., 12-24 hours).[1]

Aniline Blue Staining Protocol

This protocol is adapted from established methods for staining callose in Arabidopsis tissues.[1][2]

Solutions:

-

Fixative/Destaining Solution: Acetic acid:ethanol (1:3, v/v) or 95% ethanol.[1][2]

-

Wash Solution: 150 mM Potassium Phosphate Buffer (K₂HPO₄), pH 9.5.[2][5]

-

Aniline Blue Staining Solution: 0.01% (w/v) Aniline Blue in 150 mM K₂HPO₄ buffer.[2] Prepare fresh and protect from light.

Procedure:

-

Fixation and Clearing:

-

Carefully transfer the seedlings from the growth medium to a multi-well plate or microcentrifuge tubes.

-

Add the fixative/destaining solution to completely submerge the seedlings.

-

Incubate at room temperature with gentle agitation until the chlorophyll is completely removed and the tissues are transparent. This may require several changes of the solution and can take from a few hours to overnight.[2]

-

-

Washing:

-

Remove the destaining solution.

-

Wash the seedlings with the 150 mM K₂HPO₄ wash solution for 30 minutes to rehydrate the tissue and adjust the pH.[2]

-

-

Staining:

-

Replace the wash solution with the Aniline Blue staining solution.

-

Incubate the seedlings in the staining solution for at least 2 hours at room temperature in the dark (wrap the container in aluminum foil).[2]

-

-

Mounting and Visualization:

-

Carefully transfer a seedling onto a microscope slide.

-

Add a drop of 50% glycerol to the seedling to prevent drying and reduce air bubbles.[2]

-

Place a coverslip over the sample.

-

Visualize the stained roots using a fluorescence microscope or a confocal laser scanning microscope.

-

Microscopy and Image Analysis

Microscopy Settings:

-

Excitation Wavelength: UV light, approximately 365-405 nm.[2][6][7] A DAPI filter set is often suitable.[2]

Image Quantification:

The quantification of callose deposition can be performed using image analysis software such as Fiji (ImageJ).[1][8] The general workflow involves:

-

Capturing fluorescent images of the stained roots.

-

Converting the images to 8-bit grayscale.

-

Setting a threshold to distinguish the fluorescent callose deposits from the background.

-

Using the "Analyze Particles" function to count the number of callose deposits and measure their size and fluorescence intensity.

Data Presentation

The quantitative data obtained from image analysis can be summarized in a table for easy comparison between different treatments or genotypes.

| Treatment/Genotype | Average Number of Callose Deposits per mm of Root Length (± SE) | Average Size of Callose Deposits (µm²) (± SE) | Average Fluorescence Intensity (Arbitrary Units) (± SE) |

| Wild-Type (Mock) | 15.3 ± 2.1 | 5.8 ± 0.9 | 85.2 ± 7.4 |

| Wild-Type (+flg22) | 128.7 ± 11.5 | 12.4 ± 1.8 | 210.6 ± 15.9 |

| mutant-1 (Mock) | 12.9 ± 1.8 | 5.5 ± 0.7 | 82.1 ± 6.8 |

| mutant-1 (+flg22) | 45.2 ± 5.3 | 8.1 ± 1.1 | 135.4 ± 10.2 |

Note: The data presented in this table is illustrative and will vary depending on the experimental conditions.

Visualizations

Signaling Pathway for PAMP-Triggered Callose Deposition

Caption: PAMP-triggered immunity signaling leading to callose deposition.

Experimental Workflow for Aniline Blue Staining

Caption: Workflow for Aniline Blue staining of Arabidopsis roots.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]

- 3. bsw3.naist.jp [bsw3.naist.jp]

- 4. Aniline Blue and Calcofluor White Staining of Callose and Cellulose in the Streptophyte Green Algae Zygnema and Klebsormidium [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Aniline blue staining of quanatification of plasmodesmal callose [jic.ac.uk]

- 7. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Callose Deposition Using Aniline Blue and ImageJ: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Callose, a β-1,3-glucan polymer, is a crucial component of the plant defense system, rapidly deposited at sites of pathogen attack, wounding, or other stresses to form a physical barrier. The quantitative analysis of callose deposition is a key method for evaluating plant immune responses and for screening compounds that may modulate these responses. Aniline blue is a fluorescent dye that specifically binds to callose, and when combined with fluorescence microscopy and image analysis software like ImageJ, it provides a robust and reproducible method for quantification.[1][2][3] This document provides detailed protocols for the staining and quantification of callose deposition in plant tissues, tailored for researchers in plant biology and drug development.

The fluorochrome in aniline blue complexes with β-1,3-glucans, fluorescing when excited with UV light.[1] While not entirely specific to callose, its affinity is strong enough for reliable quantification in most applications.[1] ImageJ, an open-source image processing program, offers powerful tools for analyzing the fluorescence intensity and area of callose deposits from microscope images.[4][5] Automated workflows using ImageJ plugins or macros can significantly increase throughput and reduce user bias.[1][6][7]

Signaling Pathway of Pathogen-Induced Callose Deposition

Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (flg22) or chitin, are recognized by Pattern-Recognition Receptors (PRRs) on the plant cell surface.[8] This recognition triggers a signaling cascade involving reactive oxygen species (ROS), calcium fluxes, and mitogen-activated protein kinase (MAPK) cascades.[8] These signaling events ultimately activate callose synthases, enzymes responsible for the synthesis of callose at the plasma membrane, leading to its deposition in the cell wall. Hormones like salicylic acid also play a significant role in regulating this process.[9][8]

Experimental Protocols

Protocol 1: Aniline Blue Staining of Callose in Arabidopsis Leaves

This protocol is adapted for elicitor-treated Arabidopsis thaliana leaves but can be modified for other plant species and tissues.

Materials:

-

Arabidopsis thaliana plants (4-6 weeks old)

-

Elicitor solution (e.g., 100 nM flg22) or mock solution (water)

-

Syringes (1 mL, needleless)

-

Forceps

-

95% (v/v) Ethanol

-

Aniline Blue Staining Solution: 0.01% (w/v) Aniline Blue in 67 mM K₂HPO₄, pH 9.0-12.0.[1] (Note: Some protocols specify different pH values; consistency is key).

-

Microtiter plates (24-well or 12-well)

-

Aluminum foil

-

Glycerol (50-70% v/v)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI or UV filter set (e.g., excitation ~365 nm, emission ~480 nm).[3][10]

Procedure:

-

Elicitation: Infiltrate fully expanded leaves with the elicitor or mock solution using a needleless syringe. Mark the infiltrated areas.

-

Incubation: Place the plants back in their growth conditions for 12-24 hours to allow for callose deposition.

-

Tissue Harvesting: Excise the infiltrated leaf areas (or entire leaves) using forceps and a scalpel.

-

Chlorophyll Removal (Clearing): Place the leaf samples into wells of a microtiter plate containing 1 mL of 95% ethanol.[1] Incubate at room temperature on a rocker for at least 4 hours, changing the ethanol 2-3 times until the tissue is clear.[1]

-

Rehydration: Remove the ethanol and wash the samples twice with distilled water for 15 minutes each.

-

Staining: Remove the water and add 1 mL of Aniline Blue Staining Solution to each well.[1] Wrap the plate in aluminum foil to protect the stain from light and incubate for 1-2 hours at room temperature on a rocker.[1]

-

Destaining: Remove the staining solution and wash the samples with 67 mM K₂HPO₄ buffer for 30 minutes.

-

Mounting: Carefully transfer the stained leaf tissue onto a microscope slide with a drop of 50-70% glycerol and place a coverslip on top, avoiding air bubbles.

-

Microscopy: Visualize the samples using a fluorescence microscope with a suitable filter set. Callose deposits will appear as bright, fluorescent spots. Capture images for quantitative analysis. It is crucial to use the same microscope settings (e.g., exposure time, gain) for all samples within an experiment to ensure comparability.

Quantitative Data Presentation

Summarize the quantitative data from ImageJ analysis in a structured table.

| Treatment | Replicate | Number of Callose Deposits | Average Area of Deposits (µm²) | Total Callose Area (µm²) |

| Mock | 1 | 150 | 25.3 | 3795 |

| Mock | 2 | 165 | 24.8 | 4092 |

| Mock | 3 | 142 | 26.1 | 3706 |

| Average | 152.3 | 25.4 | 3864.3 | |

| Elicitor X | 1 | 875 | 35.2 | 30800 |

| Elicitor X | 2 | 910 | 34.7 | 31577 |

| Elicitor X | 3 | 892 | 35.5 | 31666 |

| Average | 892.3 | 35.1 | 31347.7 |

Protocol 2: Quantitative Image Analysis using ImageJ/Fiji

This protocol outlines a general workflow for quantifying callose deposits from fluorescence microscopy images. For more advanced and automated analysis, consider using plugins like Trainable Weka Segmentation or developing custom macros.[1][7]

Software:

-

ImageJ or Fiji (Fiji Is Just ImageJ) - freely available from the NIH.

Procedure:

-

Open Image: Open the captured fluorescence image in ImageJ/Fiji.

-

Set Scale: If the pixel-to-µm ratio is not embedded in the image file, set the scale manually using Analyze > Set Scale.

-

Image Pre-processing:

-

Convert the image to 8-bit grayscale (Image > Type > 8-bit).[11]

-

Apply a background subtraction if necessary (Process > Subtract Background).

-

Use a median filter to reduce noise (Process > Filters > Median).

-

-

Thresholding:

-

Go to Image > Adjust > Threshold.

-

Adjust the threshold levels to select the fluorescent callose deposits while excluding the background. The image will become binary (black and white).[7]

-

Click Apply. The callose deposits should now be represented by white pixels on a black background.

-

-

Particle Analysis:

-

Go to Analyze > Analyze Particles.

-